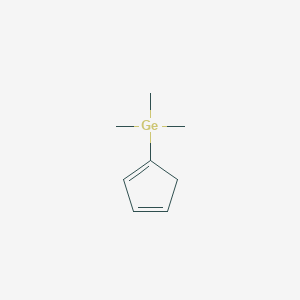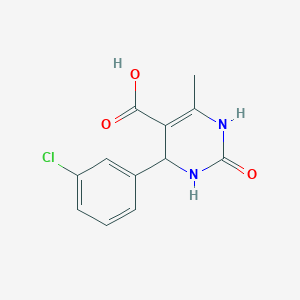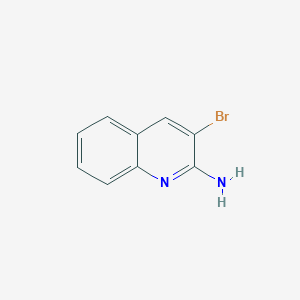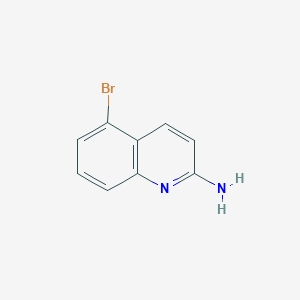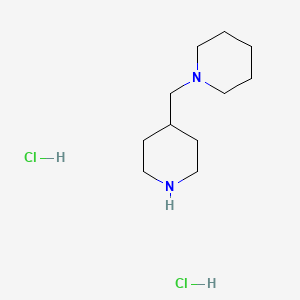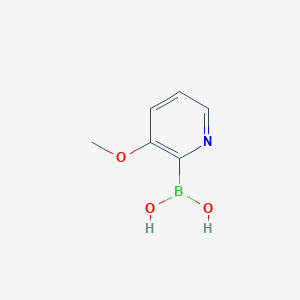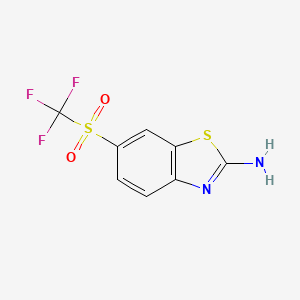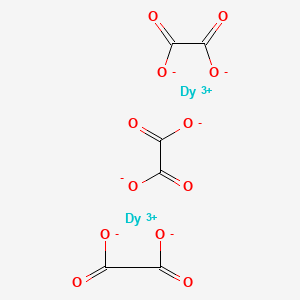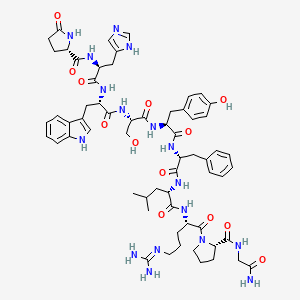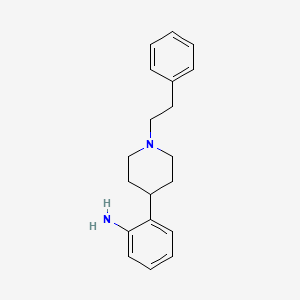
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde is a compound with the molecular formula C9H11NaO4S. It is a polymer formed by the reaction of 2,3-dimethylbenzenesulfonic acid with formaldehyde in the presence of sodium ions. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dimethylbenzenesulfonate;formaldehyde involves the sulfonation of 2,3-dimethylbenzene followed by a polymerization reaction with formaldehyde. The reaction typically occurs in an aqueous medium with sodium hydroxide as a catalyst. The reaction conditions include maintaining a temperature range of 60-80°C and a pH of around 7-8 to ensure optimal polymerization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process is monitored for temperature, pH, and reaction time to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and occur under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, benzene derivatives, and substituted benzenes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, surfactants, and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of sodium;2,3-dimethylbenzenesulfonate;formaldehyde involves its interaction with molecular targets such as proteins and enzymes. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to stabilization or inhibition of enzymatic activity. The formaldehyde component can cross-link with amino groups in proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Uniqueness
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde is unique due to its polymeric nature and the presence of both sulfonate and formaldehyde groups. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
70788-40-8 |
|---|---|
Molekularformel |
C9H11NaO4S |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
sodium;2,3-dimethylbenzenesulfonate;formaldehyde |
InChI |
InChI=1S/C8H10O3S.CH2O.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;1-2;/h3-5H,1-2H3,(H,9,10,11);1H2;/q;;+1/p-1 |
InChI-Schlüssel |
BHYQBHBPFLEHDG-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.C=O.[Na+] |
Kanonische SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.C=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)
